Cas no 2227738-77-2 (rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol)

rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol 化学的及び物理的性質
名前と識別子
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- rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol
- EN300-1636769
- 2227738-77-2
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- インチ: 1S/C9H14N2O2/c1-2-11-3-8(10-6-11)7-4-13-5-9(7)12/h3,6-7,9,12H,2,4-5H2,1H3/t7-,9+/m0/s1
- InChIKey: JGXRYVFZWGWCFN-IONNQARKSA-N
- ほほえんだ: O1C[C@H]([C@H](C2=CN(CC)C=N2)C1)O
計算された属性
- せいみつぶんしりょう: 182.105527694g/mol
- どういたいしつりょう: 182.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1636769-0.5g |
rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol |
2227738-77-2 | 0.5g |
$2049.0 | 2023-06-04 | ||
Enamine | EN300-1636769-2.5g |
rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol |
2227738-77-2 | 2.5g |
$4183.0 | 2023-06-04 | ||
Enamine | EN300-1636769-0.25g |
rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol |
2227738-77-2 | 0.25g |
$1964.0 | 2023-06-04 | ||
Enamine | EN300-1636769-1.0g |
rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol |
2227738-77-2 | 1g |
$2134.0 | 2023-06-04 | ||
Enamine | EN300-1636769-10.0g |
rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol |
2227738-77-2 | 10g |
$9177.0 | 2023-06-04 | ||
Enamine | EN300-1636769-5.0g |
rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol |
2227738-77-2 | 5g |
$6190.0 | 2023-06-04 | ||
Enamine | EN300-1636769-1000mg |
rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol |
2227738-77-2 | 1000mg |
$1057.0 | 2023-09-22 | ||
Enamine | EN300-1636769-500mg |
rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol |
2227738-77-2 | 500mg |
$1014.0 | 2023-09-22 | ||
Enamine | EN300-1636769-50mg |
rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol |
2227738-77-2 | 50mg |
$888.0 | 2023-09-22 | ||
Enamine | EN300-1636769-100mg |
rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol |
2227738-77-2 | 100mg |
$930.0 | 2023-09-22 |
rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol 関連文献
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3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-olに関する追加情報
rac-(3R,4S)-4-(1-Ethyl-1H-imidazol-4-yl)oxolan-3-ol
rac-(3R,4S)-4-(1-Ethyl-1H-imidazol-4-yl)oxolan-3-ol is a highly specialized organic compound with the CAS registry number 2227738-77-2. This compound belongs to the class of imidazole derivatives and is characterized by its unique stereochemistry and functional groups. The molecule consists of an oxolane (tetrahydrofuran) ring system substituted with an imidazole moiety at the 4-position and a hydroxyl group at the 3-position, with specific stereochemical configurations at the 3R and 4S positions.
The synthesis of rac-(3R,4S)-4-(1-Ethyl-1H-imidazol-4-yl)oxolan-3-ol typically involves multi-step organic reactions, including nucleophilic substitutions, cyclizations, and stereochemical control measures. The compound's structure makes it a valuable intermediate in the development of bioactive molecules, particularly in the pharmaceutical industry. Recent studies have highlighted its potential as a precursor for drug candidates targeting various therapeutic areas, such as central nervous system disorders and metabolic diseases.
One of the most notable aspects of this compound is its stereochemistry, which plays a critical role in its biological activity. The (3R,4S) configuration ensures optimal interactions with target proteins, making it a promising lead compound for drug discovery programs. Researchers have employed advanced techniques such as X-ray crystallography and computational modeling to elucidate the molecular interactions of this compound with its targets.
In terms of applications, rac-(3R,4S)-4-(1-Ethyl-1H-imidazol-4-yl)oxolan-3-ol has shown potential in the development of kinase inhibitors and other enzyme-targeting agents. Its imidazole ring contributes to hydrogen bonding capabilities, which are essential for binding to protein targets. Recent advancements in medicinal chemistry have enabled the optimization of this compound's pharmacokinetic properties, enhancing its bioavailability and reducing off-target effects.
The compound's versatility is further demonstrated by its ability to undergo various post-synthesis modifications. For instance, researchers have explored the substitution of the ethyl group on the imidazole ring with other alkyl or aryl groups to study their impact on biological activity. These modifications have provided valuable insights into structure-activity relationships (SAR), guiding the design of more potent and selective analogs.
From an analytical standpoint, rac-(3R,4S)-4-(1-Ethyl-1H-imidazol-4-yl)oxolan-3-ol can be characterized using a range of spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods are essential for confirming the compound's identity, purity, and stereochemistry during both synthesis and quality control processes.
In conclusion, rac-(3R,4S)-4-(1-Ethyl-1H-imidazol-4-yloxolan is a significant molecule in contemporary organic chemistry and pharmacology. Its unique structure, stereochemistry, and functional groups make it a valuable tool in drug discovery and development. As research continues to uncover new applications and optimize its properties, this compound is poised to play an increasingly important role in advancing therapeutic interventions across various disease areas.
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